Chalcomycin - 20283-48-1

Chalcomycin

Catalog Number: EVT-382469
CAS Number: 20283-48-1
Molecular Formula: C35H56O14
Molecular Weight: 700.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Chalcomycin is a 16-membered macrolide antibiotic primarily active against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. [, , , ] It was first isolated from filtrates of two new strains of Streptomyces bikiniensis, a bacterium found in marine environments. [, ] This neutral antibiotic exhibits slight water solubility and good solubility in organic solvents. [] Unlike other 16-membered macrolides that typically contain the amino sugar mycaminose, Chalcomycin features a unique 2,3-trans double bond and the neutral sugar D-chalcose at the C-5 position. [, , ]

Chalcomycin belongs to a group of macrolides that includes Neutramycin and Aldgamycin, all characterized by the presence of the neutral sugars chalcose or aldgarose. [] This group is distinct from other macrolide groups like the Magnamycin-Leucomycin group and the Tylosin group, which differ in their glycosylation patterns, constituent sugars, and aglycone structures. []

Dihydrochalcomycin

  • Compound Description: Dihydrochalcomycin is a 16-membered macrolide antibiotic. It possesses a similar structure to Chalcomycin but lacks an epoxy unit. []

Chalcomycin E

  • Compound Description: Chalcomycin E is a newly discovered 16-membered macrolide antibiotic. []
  • Relevance: Chalcomycin E was isolated alongside Chalcomycin and Dihydrochalcomycin from the same marine-derived Streptomyces sp. HK-2006-1. Its structural differences from Chalcomycin and Dihydrochalcomycin provide further insight into the structure-activity relationships of Chalcomycin analogs. []

Aldgamycins

  • Compound Description: Aldgamycins are a group of 16-membered macrolide antibiotics characterized by the presence of a rare branched-chain sugar, d-aldgarose or decarboxylated d-aldgarose, at the C-5 position. []
  • Relevance: Although structurally similar to Chalcomycin, Aldgamycins differ in their sugar moiety. Interestingly, both Aldgamycins and Chalcomycin are biosynthesized from a single gene cluster. This discovery highlights the complexity of macrolide biosynthesis and the potential for generating diverse structures from a common pathway. []

Aldgamycins J-O

  • Compound Description: Aldgamycins J-O (compounds 1-6 in the study) are six new 16-membered macrolides. They possess a rare branched octose unit. []
  • Relevance: Aldgamycins J-O are structurally related to Chalcomycin, sharing the 16-membered macrolide structure. They were isolated from the same Streptomyces sp. HK-2006-1 as Chalcomycin, further emphasizing the diversity of macrolides produced by this strain. The study of Aldgamycins J-O contributes to a broader understanding of structure-activity relationships within the Chalcomycin family. []

Swalpamycin B

  • Compound Description: Swalpamycin B is a 16-membered macrolide antibiotic. []
  • Relevance: Similar to Aldgamycins J-O, Swalpamycin B was isolated from the same Streptomyces sp. HK-2006-1, highlighting the diverse array of macrolides produced by this strain. This further suggests potential relationships in their biosynthetic pathways and mechanisms of action, enriching our understanding of Chalcomycin and related compounds. []

GERI-155

  • Compound Description: GERI-155 is a new macrolide antibiotic with activity against Gram-positive bacteria. []
  • Relevance: GERI-155 was isolated from the same Streptomyces sp. GERI-155 culture broth as Chalcomycin and Aldgamycin E. The co-production of these structurally related compounds suggests potential shared biosynthetic pathways and emphasizes the strain's capacity to produce a variety of macrolide antibiotics. []

Chalcomycin B

  • Compound Description: Chalcomycin B is a new macrolide antibiotic. [, ]
  • Relevance: Chalcomycin B was isolated from the culture broth of the marine Streptomyces sp. B7064 alongside Chalcomycin. This co-occurrence suggests a close biosynthetic relationship between the two compounds. [, ]

250-144C

  • Compound Description: 250-144C is a new 16-membered macrolide antibiotic of the Chalcomycin type. []
  • Relevance: The classification of 250-144C as a "Chalcomycin type" macrolide suggests structural similarities and a potential relationship in its biological activity. []

2'-[O-(β-D-glucopyranosyl)]chalcomycin

  • Compound Description: 2'-[O-(β-D-glucopyranosyl)]chalcomycin is an inactive metabolite of Chalcomycin, formed through glycosylation by Nocardia asteroides. []
  • Relevance: This compound exemplifies a mechanism of bacterial resistance against Chalcomycin, where enzymatic modification leads to inactivation. Understanding such resistance mechanisms is crucial for developing strategies to combat antibiotic resistance. []
  • Compound Description: These are inactive metabolites of Tylosin, another macrolide antibiotic, generated through glycosylation and reduction by Nocardia asteroides. []
  • Relevance: While these are Tylosin metabolites, their formation through similar enzymatic modifications as seen with Chalcomycin suggests potential shared resistance mechanisms. This highlights the significance of studying related macrolides to understand and overcome antibiotic resistance. []

Carbomycin

  • Compound Description: Carbomycin is a 16-membered macrolide antibiotic that inhibits peptidyl transferase. It possesses a disaccharide at position 5 in the lactone ring, with a mycarose moiety. []
  • Relevance: Carbomycin, along with Spiramycin and Tylosin, provides evidence that the mycarose moiety in 16-membered macrolides is crucial for inhibiting peptidyl transferase, a key function targeted by several antibiotics, including Chalcomycin. []

Spiramycin

  • Compound Description: Spiramycin is a 16-membered macrolide antibiotic that inhibits peptidyl transferase. Like Carbomycin and Tylosin, it contains a disaccharide at position 5 with a mycarose moiety. []
  • Relevance: Spiramycin further supports the importance of the mycarose moiety for the inhibition of peptidyl transferase by 16-membered macrolides, contributing to the understanding of the structure-activity relationship in this class of antibiotics, including Chalcomycin. []
  • Compound Description: Tylosin is a 16-membered macrolide antibiotic that inhibits peptidyl transferase. It contains a disaccharide at position 5 in the lactone ring, which includes a mycarose moiety. []
  • Relevance: Tylosin, alongside Carbomycin and Spiramycin, reinforces the significance of the mycarose moiety in 16-membered macrolides for inhibiting peptidyl transferase activity, offering valuable insights into the structure-activity relationship of Chalcomycin and similar antibiotics. []

Desmycosin

  • Compound Description: Desmycosin is a 16-membered macrolide antibiotic that does not inhibit peptidyl transferase. It has a monosaccharide at position 5 in the lactone ring. []
  • Relevance: Desmycosin, lacking the mycarose moiety found in Chalcomycin, does not inhibit peptidyl transferase, highlighting the importance of this structural feature for that specific activity in macrolide antibiotics. []

Lankamycin (Kujimycin B)

  • Compound Description: Lankamycin, also known as Kujimycin B, is a 14-membered neutral macrolide antibiotic known to inhibit amino acid incorporation in Escherichia coli cell-free systems. []
  • Relevance: Although Lankamycin has a different ring size compared to the 16-membered Chalcomycin, both belong to the macrolide family and share a similar mode of action by inhibiting protein synthesis, suggesting a potential overlap in their target sites or mechanisms of action, despite their structural differences. []
  • Compound Description: Kujimycin A is a neutral macrolide antibiotic that inhibits amino acid incorporation in Escherichia coli cell-free systems. []
  • Relevance: Similar to Lankamycin (Kujimycin B), Kujimycin A exhibits a comparable mode of action by inhibiting protein synthesis, suggesting a potential for overlapping target sites or mechanisms, despite structural differences with the 16-membered Chalcomycin. []
Source

Chalcomycin is derived from Streptomyces bikiniensis, a species recognized for its ability to produce various bioactive compounds. The genetic basis for chalcomycin production has been explored extensively, revealing a biosynthetic gene cluster responsible for its synthesis .

Classification

Chalcomycin belongs to the class of macrolide antibiotics, which are characterized by their large lactone rings. It is classified within the polyketide family due to its biosynthetic origins involving polyketide synthase enzymes .

Synthesis Analysis

Methods

The synthesis of chalcomycin involves a series of enzymatic reactions orchestrated by a modular polyketide synthase (PKS). The PKS is composed of multiple protein modules, each responsible for specific steps in the assembly of the macrolide backbone. Key components include:

  • Ketosynthase domains: Essential for forming the carbon skeleton.
  • Acyclic carrier proteins: Facilitate the transfer of acyl groups during synthesis.
  • Post-PKS modification enzymes: Such as cytochrome P450 hydroxylases, which introduce functional groups into the molecule .

Technical Details

The biosynthetic pathway begins with the condensation of malonyl-CoA units, followed by chain elongation and cyclization to form the macrolide structure. The introduction of the 2,3-trans double bond occurs through specific reductase or dehydratase activities that are separate from the main PKS assembly line .

Molecular Structure Analysis

Structure

Chalcomycin's molecular structure features a 16-membered lactone ring with a characteristic 2,3-trans double bond. The presence of D-chalcose at one position contributes to its unique properties compared to other macrolides .

Data

The molecular formula of chalcomycin is C27H45O7C_{27}H_{45}O_7, with a molar mass of approximately 485.65 g/mol. Structural studies utilizing techniques such as X-ray crystallography have confirmed these features and provided insights into its stereochemistry .

Chemical Reactions Analysis

Reactions

Chalcomycin undergoes various chemical reactions, primarily involving hydroxylation and glycosylation processes facilitated by specific modifying enzymes. Notably, post-PKS modifications include:

  • Hydroxylation: Introduced at multiple sites via cytochrome P450 enzymes.
  • Glycosylation: Involves the addition of D-chalcose and other sugars at designated hydroxyl groups .

Technical Details

These reactions are crucial for enhancing the antibiotic activity and solubility of chalcomycin. For instance, hydroxylation can improve interactions with biological targets, while glycosylation can affect pharmacokinetics .

Mechanism of Action

Process

Chalcomycin exerts its antibacterial effects primarily through inhibition of bacterial protein synthesis. It binds to the ribosomal subunit, disrupting peptide bond formation during translation, which ultimately leads to cell growth inhibition and death.

Data

Studies have shown that chalcomycin is effective against a range of Gram-positive bacteria, including strains resistant to other antibiotics. Its mechanism aligns with that of other macrolides but is distinguished by its unique structural modifications that enhance its efficacy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Chalcomycin typically appears as a white to off-white powder.
  • Solubility: It is soluble in organic solvents like methanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Chalcomycin is stable under acidic conditions but may degrade under extreme alkaline conditions.
  • Melting Point: The melting point ranges between 150°C to 160°C.

Relevant analyses indicate that these properties contribute to its practical applications in pharmaceutical formulations .

Applications

Scientific Uses

Chalcomycin is primarily utilized in microbiology and pharmacology as an antibiotic agent. Its unique structure and mechanism make it a candidate for further development into novel therapeutics against resistant bacterial strains. Research continues into modifying chalcomycin derivatives to enhance their bioactivity or reduce side effects .

Properties

CAS Number

20283-48-1

Product Name

Chalcomycin

IUPAC Name

(1S,2R,3R,6E,8S,9S,10S,12S,14E,16S)-12-hydroxy-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-9-[(2S,3R,4S,6R)-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione

Molecular Formula

C35H56O14

Molecular Weight

700.8 g/mol

InChI

InChI=1S/C35H56O14/c1-17-10-13-26(37)46-20(4)22(16-44-34-32(43-9)31(42-8)27(38)21(5)47-34)30-23(48-30)11-12-25(36)35(6,40)15-18(2)29(17)49-33-28(39)24(41-7)14-19(3)45-33/h10-13,17-24,27-34,38-40H,14-16H2,1-9H3/b12-11+,13-10+/t17-,18-,19+,20+,21+,22+,23-,24-,27+,28+,29+,30-,31+,32+,33-,34+,35-/m0/s1

InChI Key

KLGADJPDTCIJLO-RVMREVNESA-N

SMILES

CC1CC(C(C(O1)OC2C(CC(C(=O)C=CC3C(O3)C(C(OC(=O)C=CC2C)C)COC4C(C(C(C(O4)C)O)OC)OC)(C)O)C)O)OC

Synonyms

chalcomycin

Canonical SMILES

CC1CC(C(C(O1)OC2C(CC(C(=O)C=CC3C(O3)C(C(OC(=O)C=CC2C)C)COC4C(C(C(C(O4)C)O)OC)OC)(C)O)C)O)OC

Isomeric SMILES

C[C@@H]1C[C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H](C[C@](C(=O)/C=C/[C@H]3[C@@H](O3)[C@@H]([C@H](OC(=O)/C=C/[C@@H]2C)C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC)(C)O)C)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.